5-Fluorouridine 5-Fluorouridine 5-fluorouridine is an organofluorine compound that is uridine bearing a fluoro substituent at position 5 on the uracil ring. It has a role as a mutagen. It is an organofluorine compound and a member of uridines.
5-fluorouridine is also known as FUrd, 5-Fluorouracil 1-beta-D-ribofuranoside, 5-Fur, or 5-Fluoro-uridine. 5-fluorouridine is a solid. This compound belongs to the pyrimidine nucleosides and analogues. These are compounds comprising a pyrimidine base attached to a sugar. 5-fluorouridine is known to target uridine phosphorylase. FUrd is often used in chemical and biochemical comparison studies with fluorouracil and thymine analogs.
Brand Name: Vulcanchem
CAS No.: 316-46-1
VCID: VC20765111
InChI: InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
SMILES: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Molecular Formula: C9H11FN2O6
Molecular Weight: 262.19 g/mol

5-Fluorouridine

CAS No.: 316-46-1

Cat. No.: VC20765111

Molecular Formula: C9H11FN2O6

Molecular Weight: 262.19 g/mol

* For research use only. Not for human or veterinary use.

5-Fluorouridine - 316-46-1

CAS No. 316-46-1
Molecular Formula C9H11FN2O6
Molecular Weight 262.19 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Standard InChI Key FHIDNBAQOFJWCA-UAKXSSHOSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F
SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Canonical SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Melting Point 182 °C

5-Fluorouridine, also known as fluorouridine or 5-fluoro-uridine, is a pyrimidine nucleoside analogue. It is structurally similar to the naturally occurring nucleoside uridine but contains a fluorine atom at the 5-position of the uracil ring. This modification gives 5-fluorouridine its unique biological properties, making it useful in various biochemical and pharmacological applications.

Mechanism of Action

5-Fluorouridine acts primarily by interfering with nucleic acid synthesis. It is metabolized into 5-fluorouridine monophosphate (5-FUMP), which can be further converted into other metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cells such as cancer cells .

Cancer Research

5-Fluorouridine is often used in studies related to cancer treatment due to its structural similarity to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Both compounds are involved in disrupting DNA synthesis, but 5-fluorouridine is more commonly used in biochemical comparisons and as a tool for understanding the mechanisms of action of fluorinated pyrimidines .

Biochemical Studies

In biochemical studies, 5-fluorouridine serves as a substrate for enzymes like uridine phosphorylase, which is involved in the metabolism of nucleosides. This property makes it useful for investigating the activity and specificity of such enzymes .

Comparison with 5-Fluorouracil

CompoundChemical StructurePrimary UseMechanism of Action
5-FluorouridinePyrimidine nucleoside analogue with a fluorine at the 5-position of uracilBiochemical studies and comparisons with 5-FUInhibits DNA synthesis by disrupting thymidylate synthase activity
5-FluorouracilPyrimidine base analogue with a fluorine at the 5-positionChemotherapy for various cancersInhibits thymidylate synthase and incorporates into RNA and DNA, disrupting cell division

Both compounds are antimetabolites but differ in their application and metabolism. 5-Fluorouracil is more commonly used in clinical settings for cancer treatment, while 5-fluorouridine is primarily used in research contexts .

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